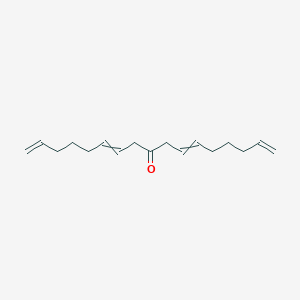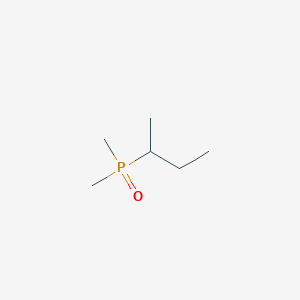
Ethynyl(phenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynyl(phenyl)mercury is an organomercury compound characterized by the presence of an ethynyl group (C≡C) and a phenyl group (C₆H₅) bonded to a mercury atom. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethynyl(phenyl)mercury can be synthesized through the reaction of phenylmercuric chloride with acetylene in the presence of a base. The reaction typically involves the following steps:
- Dissolving phenylmercuric chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Adding acetylene gas to the solution.
- Introducing a base, such as sodium hydroxide, to facilitate the reaction.
- The reaction mixture is stirred at room temperature until the formation of this compound is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethynyl(phenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercuric acetate and other oxidation products.
Reduction: Reduction reactions can convert this compound to phenylmercuric hydride.
Substitution: The ethynyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and organolithium compounds are employed.
Major Products:
Oxidation: Phenylmercuric acetate.
Reduction: Phenylmercuric hydride.
Substitution: Various substituted phenylmercury compounds.
Applications De Recherche Scientifique
Ethynyl(phenyl)mercury has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of ethynyl(phenyl)mercury involves its interaction with various molecular targets, including enzymes and cellular proteins. The compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions. The ethynyl group allows for specific interactions with target molecules, enhancing its reactivity and specificity.
Comparaison Avec Des Composés Similaires
Methylmercury (CH₃Hg⁺): Known for its toxicity and environmental impact.
Ethylmercury (C₂H₅Hg⁺): Used as a preservative in vaccines.
Phenylmercuric acetate (C₆H₅HgO₂CCH₃): Used as a fungicide and antiseptic.
Uniqueness: Ethynyl(phenyl)mercury is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications. Unlike methylmercury and ethylmercury, this compound is primarily used in research and industrial applications rather than in consumer products.
Propriétés
Numéro CAS |
64705-13-1 |
|---|---|
Formule moléculaire |
C8H6Hg |
Poids moléculaire |
302.72 g/mol |
Nom IUPAC |
ethynyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.C2H.Hg/c1-2-4-6-5-3-1;1-2;/h1-5H;1H; |
Clé InChI |
ZOQNXVAOCVQJGJ-UHFFFAOYSA-N |
SMILES canonique |
C#C[Hg]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)

![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)
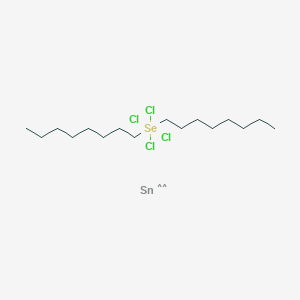
![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)

![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
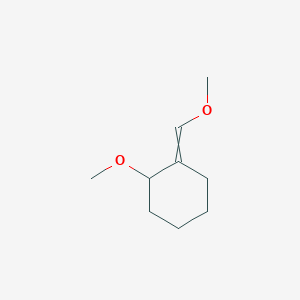
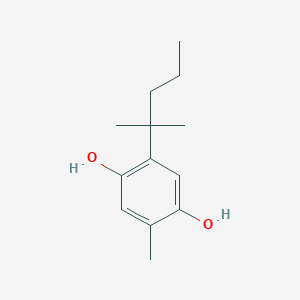
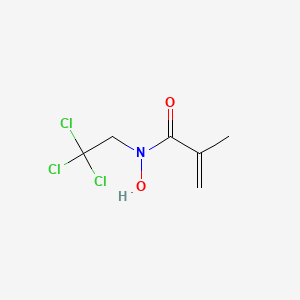

![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
